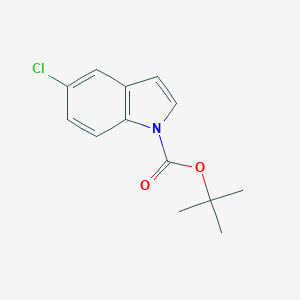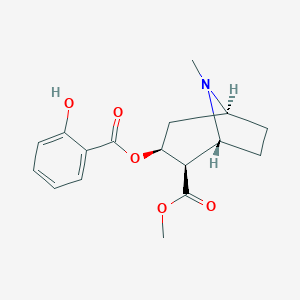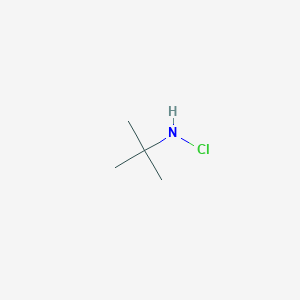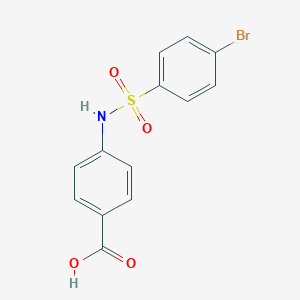
1-(terc-butoxicarbonil)-5-cloroindol
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-5-chloroindole is a chemical compound that is part of a broader class of tert-butoxycarbonyl-protected indoles. These compounds are often used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its introduction into molecules like indoles is a key step in multi-stage synthetic processes.
Synthesis Analysis
The synthesis of tert-butoxycarbonyl-protected compounds, including indoles, often involves the use of reagents such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols . The process is chemoselective and can proceed under mild conditions to yield high purity products. Another relevant synthesis method includes the preparation of intermediates like 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, which, although not an indole, demonstrates the versatility of tert-butoxycarbonyl-protected compounds in synthesizing medically important chelators .
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonyl-protected compounds can be characterized by spectroscopic methods such as NMR, IR, and MS, as well as by X-ray crystallographic analysis . For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, a related compound, was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is a versatile protecting group that can be introduced into various molecules, including indoles, through reactions such as tert-butoxycarbonylation. The reactivity of these compounds can be further explored through substitution reactions, as demonstrated in the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate . Additionally, the tert-butoxycarbonyl group can be removed under acidic conditions, which is a crucial step in the final stages of synthesizing the target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl-protected indoles can be inferred from related compounds. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate reveals intermolecular hydrogen bonds of the type C–H...O, which stabilize the structure . The molecular electrostatic potential and frontier molecular orbitals studied by DFT provide insights into the physicochemical properties of these compounds . These properties are essential for understanding the behavior of these molecules in various chemical environments and can influence their reactivity and stability.
Aplicaciones Científicas De Investigación
Síntesis de péptidos
El grupo terc-butoxicarbonil (Boc) se utiliza comúnmente en la síntesis de péptidos para proteger el grupo amino durante el acoplamiento de aminoácidos. 1-(terc-butoxicarbonil)-5-cloroindol se puede utilizar en la síntesis de péptidos que contienen indol, que son importantes debido a su actividad biológica y presencia en muchos productos farmacéuticos. .
Química medicinal
En química medicinal, el anillo de indol de This compound es un andamiaje crucial en el diseño de fármacos. Se puede utilizar para crear análogos de triptófano o serotonina, lo que ayuda en el desarrollo de nuevos agentes terapéuticos. .
Ciencia de materiales
Este compuesto puede servir como precursor para la síntesis de semiconductores orgánicos. Los derivados de indol son conocidos por sus propiedades electrónicas, lo que los hace adecuados para crear materiales utilizados en células solares y diodos emisores de luz (LED). .
Bioconjugación
This compound: se puede utilizar para bioconjugación, donde se une a biomoléculas como proteínas o anticuerpos sin interrumpir su función natural. Esta aplicación es esencial para desarrollar sistemas de administración de fármacos dirigidos. .
Biología química
Los investigadores pueden utilizar este compuesto para estudiar las interacciones de las proteínas con los derivados de indol. Puede actuar como una sonda molecular para comprender los sitios de unión y los mecanismos de interacción dentro de los sistemas biológicos. .
Ciencia ambiental
Los derivados de indol se pueden utilizar para detectar y cuantificar contaminantes. This compound podría emplearse en sensores para controlar contaminantes ambientales, contribuyendo al campo de la vigilancia ambiental. .
Safety and Hazards
Mecanismo De Acción
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from participating in other reactions. The Boc group can be removed later under acidic conditions .
Biochemical Pathways
The compound’s role as a protecting group for amines suggests that it could be involved in the synthesis of peptides or proteins, where protection and deprotection of functional groups play a crucial role .
Pharmacokinetics
The compound’s solubility and stability could be influenced by the ionic liquid it is in, which could impact its bioavailability .
Result of Action
The primary result of the action of 1-(tert-Butoxycarbonyl)-5-chloroindole is the protection of amine groups in organic compounds, preventing them from reacting. This is particularly useful in peptide synthesis, where selective reactions are often necessary .
Action Environment
The action of 1-(tert-Butoxycarbonyl)-5-chloroindole can be influenced by various environmental factors. Additionally, the compound’s stability and reactivity can be affected by the pH of the environment, with acidic conditions favoring the removal of the Boc group .
Propiedades
IUPAC Name |
tert-butyl 5-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBULIKZPZSTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466589 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129822-48-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)




